molecular formula C19H19ClN4O2 B2561487 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide CAS No. 1260904-90-2

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide

Cat. No. B2561487
M. Wt: 370.84
InChI Key: SURTXOLZGZLNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It may also include spectroscopic properties (UV, IR, NMR, MS) and any characteristic reactions .

Scientific Research Applications

Therapeutic Potential in Cancer Research

The discovery and structure-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles, such as those identified as novel apoptosis inducers, highlight the therapeutic potential of this chemical class in oncology. These compounds have shown good activity against several cancer cell lines, including breast and colorectal cancers. The identification of molecular targets, such as TIP47, a protein associated with the insulin-like growth factor II receptor, underscores the potential for these compounds to serve as anticancer agents through the induction of apoptosis in tumor cells (Zhang et al., 2005).

Antimicrobial Applications

Research on 1,3-oxazole derivatives clubbed with pyridyl-pyrazolines reveals the antimicrobial potential of oxadiazole-containing compounds. These studies indicate that such compounds are effective against pathogenic bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents. This reflects the broader utility of 1,3,4-oxadiazoles in addressing microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It may also include safety precautions for handling and storage .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-14-6-3-5-13(11-14)18-22-19(26-23-18)16-9-4-10-24(16)12-17(25)21-15-7-1-2-8-15/h3-6,9-11,15H,1-2,7-8,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURTXOLZGZLNNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclopentylacetamide

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